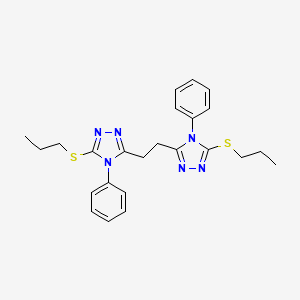
1H-1,2,3-Triazole-4-carbonitrile, 5-phenyl-1-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that belongs to the class of 1,2,3-triazoles
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile can be synthesized through a variety of methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) salts and proceeds under mild conditions to afford the desired triazole product with high regioselectivity .
Industrial Production Methods: Industrial production of 1,2,3-triazoles, including 1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile, often involves the use of continuous flow reactors to enhance reaction efficiency and scalability. These methods allow for precise control over reaction parameters, leading to high yields and purity of the final product .
化学反应分析
Types of Reactions: 1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products:
Oxidation: Formation of triazole oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted triazoles with various functional groups.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized as a corrosion inhibitor and in the development of new materials
作用机制
The mechanism of action of 1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s ability to form stable complexes with metal ions also contributes to its biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
相似化合物的比较
1-Benzyl-4-phenyl-1H-1,2,3-triazole: Similar structure but differs in the position of the phenyl group.
1-Benzyl-5-formyl-1,2,3-triazole-4-carboxylate: Contains a formyl group instead of a nitrile group.
Uniqueness: 1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group allows for further functionalization, making it a versatile intermediate in organic synthesis .
属性
CAS 编号 |
89844-78-0 |
|---|---|
分子式 |
C16H12N4 |
分子量 |
260.29 g/mol |
IUPAC 名称 |
1-benzyl-5-phenyltriazole-4-carbonitrile |
InChI |
InChI=1S/C16H12N4/c17-11-15-16(14-9-5-2-6-10-14)20(19-18-15)12-13-7-3-1-4-8-13/h1-10H,12H2 |
InChI 键 |
XSSGSGYCMVOOLB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C#N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


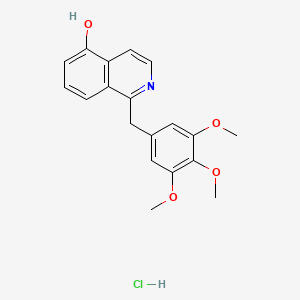
![Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt](/img/structure/B12902923.png)
![1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12902930.png)
![1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12902938.png)
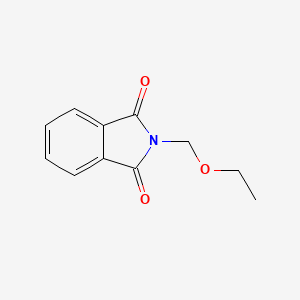
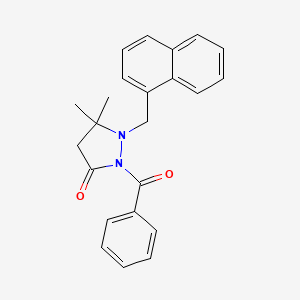

![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide](/img/structure/B12902966.png)
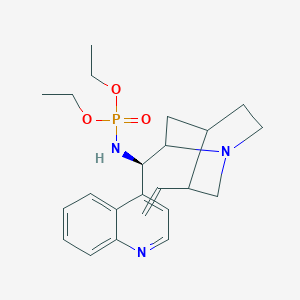

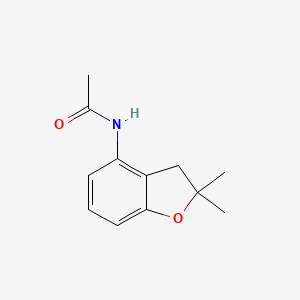
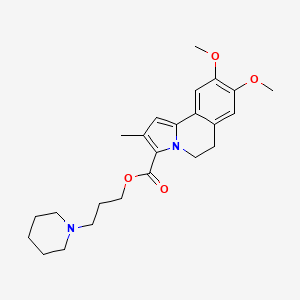
![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)
